

Hexafluoroglutaryl Chloride: A Review of Early Literature and Synthesis

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Compound of Interest

Compound Name: Hexafluoroglutaryl chloride

Cat. No.: B1293652

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the publicly available scientific literature concerning **Hexafluoroglutaryl chloride** (CAS No. 678-77-3). Despite extensive searches of chemical databases and historical journal archives, a seminal, "early literature" publication detailing the initial synthesis and characterization of this compound could not be definitively identified. The available information is predominantly from modern sources, including patents and chemical supplier documentation.

Physicochemical Properties and Data

Hexafluoroglutaryl chloride, also known as hexafluoropentanedioyl dichloride or perfluoroglutaryl chloride, is a halogenated organic compound with the molecular formula $C_5Cl_2F_6O_2$.^[1] The following table summarizes its key quantitative data sourced from contemporary chemical databases and suppliers.

Property	Value	Source
Molecular Weight	276.95 g/mol	[1]
Boiling Point	111-116 °C	Synquest Labs, ChemicalBook
CAS Number	678-77-3	[1][2][3]
Molecular Formula	$C_5Cl_2F_6O_2$	[1][2]

Note: Further physical properties such as density, refractive index, and spectral data from its initial isolation were not found in the accessible literature.

Synthesis of Hexafluoroglutaryl Chloride

While the original synthesis report remains elusive, a modern and detailed experimental protocol is described in a 2019 patent by 3M Innovative Properties Company. This method provides a high-yield pathway to **Hexafluoroglutaryl chloride** from perfluoroglutaric acid.

Experimental Protocol: Synthesis from Perfluoroglutaric Acid

Reactants:

- Anhydrous perfluoroglutaric acid
- Anhydrous Iron(III) chloride (FeCl_3)
- Benzotrichloride

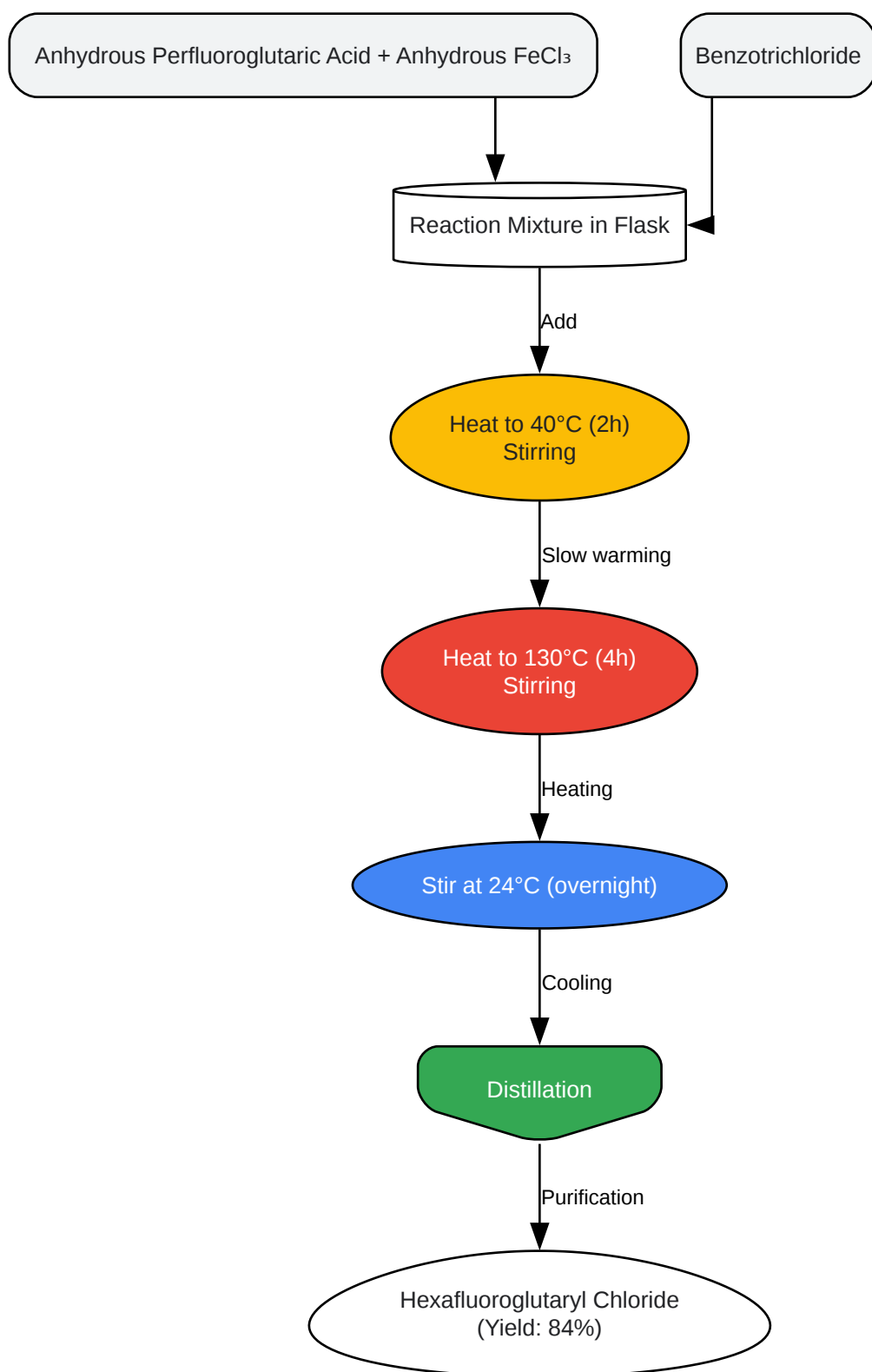
Procedure:

- In a 50 mL three-necked flask equipped with a thermometer and a reflux condenser under an inert atmosphere, combine anhydrous perfluoroglutaric acid and anhydrous iron(III) chloride.
- Add benzotrichloride to the flask.
- With intense stirring, slowly warm the reaction mixture to 40 °C over a period of 2 hours. The formation of foam may be observed.
- Increase the temperature to 130 °C and maintain stirring for 4 hours.
- Allow the reaction mixture to stir overnight at 24 °C.
- Replace the reflux condenser with a distillation apparatus fitted with a short Vigreux column.
- Distill the reaction mixture. The product, 2,2,3,3,4,4-hexafluoropentanedioyl dichloride, is collected.

Yield: 84%

Boiling Point of Product: 112-116 °C at 760 mmHg

Below is a workflow diagram illustrating this synthetic pathway.



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Caption: Synthesis workflow for **Hexafluoroglutaryl chloride**.

Conclusion

The early history of **Hexafluoroglutaryl chloride**'s synthesis and characterization is not well-documented in readily accessible scientific literature. The primary available information comes from contemporary sources, with a 2019 patent providing a detailed and high-yield synthetic method. This suggests that the compound may have been synthesized more recently than anticipated, or that its initial discovery is located in less-digitized, historical archives. For researchers and professionals in drug development, the modern synthesis protocol provides a clear and reproducible method for obtaining this compound for further study and application. Further investigation into specialized historical chemical archives may be necessary to uncover the original discovery and characterization of **Hexafluoroglutaryl chloride**.

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References

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- To cite this document: BenchChem. [Hexafluoroglutaryl Chloride: A Review of Early Literature and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293652#review-of-early-literature-on-hexafluoroglutaryl-chloride]

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